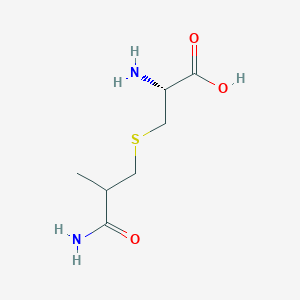
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine: is a specialized compound with a unique structure that includes an amino group, a methyl group, and a cysteine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening may be employed to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
- S-(3-Amino-2-methyl-3-oxopropyl) ethanethioate
- 2-Methyl-2-propanyl (3-amino-2-methyl-3-oxopropyl)carbamate
Comparison: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66345-52-6 |
|---|---|
Formule moléculaire |
C7H14N2O3S |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-amino-2-methyl-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H2,9,10)(H,11,12)/t4?,5-/m0/s1 |
Clé InChI |
KXBHWBQXRZKERP-AKGZTFGVSA-N |
SMILES isomérique |
CC(CSC[C@@H](C(=O)O)N)C(=O)N |
SMILES canonique |
CC(CSCC(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
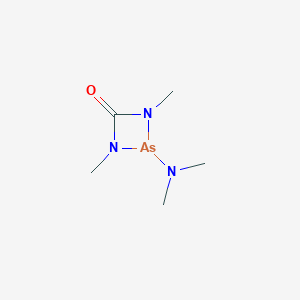
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
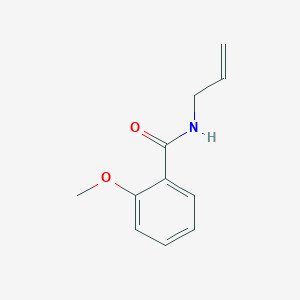
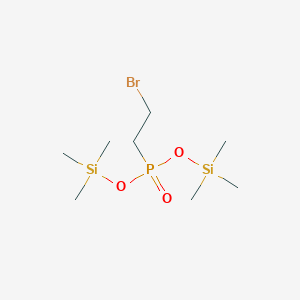



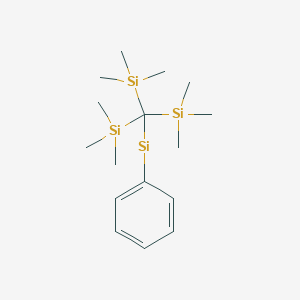

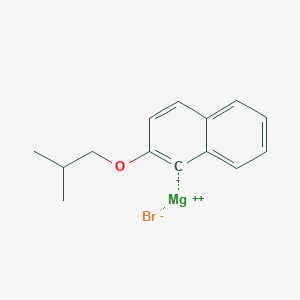
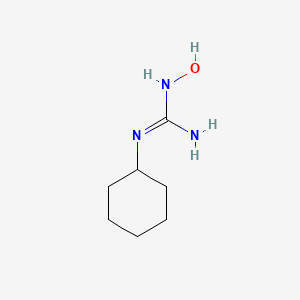
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)

